molecular formula C7H15N3O3 B2791655 3-Azido-1,1-diethoxypropan-2-ol CAS No. 115827-08-2

3-Azido-1,1-diethoxypropan-2-ol

Cat. No.: B2791655
CAS No.: 115827-08-2
M. Wt: 189.215
InChI Key: PVICMFYQTFWJGQ-UHFFFAOYSA-N
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Description

3-Azido-1,1-diethoxypropan-2-ol is a bifunctional organic compound featuring an azide group (-N₃) and two ethoxy (-OCH₂CH₃) substituents on adjacent carbons. The azide group confers reactivity in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the ethoxy groups enhance solubility in organic solvents and modulate steric effects. This compound is often utilized as a building block in synthetic organic chemistry, particularly for introducing azide functionalities into complex molecules .

Properties

IUPAC Name

3-azido-1,1-diethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-3-12-7(13-4-2)6(11)5-9-10-8/h6-7,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVICMFYQTFWJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(CN=[N+]=[N-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,1-diethoxypropan-2-ol typically involves the reaction of 3-chloro-1,1-diethoxypropan-2-ol with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the chlorine atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,1-diethoxypropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-Amino-1,1-diethoxypropan-2-ol.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3-Azido-1,1-diethoxypropan-2-ol is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: In bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Azido-1,1-diethoxypropan-2-ol primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, which allows it to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Azido-1,2-diols

  • Structure : Contain adjacent hydroxyl (-OH) groups instead of ethoxy groups.
  • Reactivity : Undergo Staudinger reactions with triphenylphosphine to form azetidines (4-membered rings) or aziridines (3-membered rings), depending on reaction conditions. The hydroxyl groups participate in hydrogen bonding, influencing regioselectivity .

3-Azidopropan-1-amine (30)

  • Structure : Features an azide and a primary amine (-NH₂) group.
  • Reactivity : Reacts with malonyl chloride to form malondiamide linkers for glycoconjugate synthesis. The amine group enables nucleophilic acyl substitution, a pathway unavailable to 3-azido-1,1-diethoxypropan-2-ol due to the absence of amine functionality .
  • Application : Used in vaccine development, highlighting the versatility of azides in bioconjugation .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structure : Contains a tertiary amine (-N(CH₂CH₃)₂) and hydroxyl group.
  • Physical Properties : Boiling point (226.6°C), density (0.875 g/cm³), and flash point (73.9°C) are well-documented. These properties suggest higher thermal stability compared to this compound, which likely has a lower boiling point due to less polar ethoxy groups .
  • Hazards : Classified as an eye irritant (H319) and acute oral toxin (H302), whereas azido compounds may pose explosion risks under specific conditions .

3-Azido-1,2,4-Triazine Derivatives

  • Structure : Azide attached to a triazine ring (aromatic heterocycle).
  • Reactivity : Cyclize to form tetrazolo-triazines, with regioselectivity determined by isotopic labeling (¹⁵N) and NMR analysis. The aromatic system stabilizes transition states, contrasting with the aliphatic backbone of this compound .

Data Table: Comparative Analysis

Compound Functional Groups Key Reactivity/Application Physical Properties (Typical) Hazards/Stability
This compound -N₃, -OCH₂CH₃ Click chemistry, synthetic building block Likely low boiling point (estimated) Potential azide decomposition risks
3-Azido-1,2-diols -N₃, -OH Staudinger reaction → azetidines Higher polarity due to -OH Stable under inert conditions
3-Azidopropan-1-amine -N₃, -NH₂ Malondiamide linker synthesis Not reported Amine-related toxicity
3-(Diethylamino)-2,2-dimethyl-propan-1-ol -N(CH₂CH₃)₂, -OH Solvent, intermediate BP: 226.6°C, Density: 0.875 g/cm³ H319, H302
3-Azido-1,2,4-triazines -N₃ (on triazine ring) Cyclization to tetrazolo-triazines Aromatic stability Depends on substituents

Research Findings and Mechanistic Insights

  • Staudinger Reaction : 3-azido-1,2-diols form azetidines via intramolecular nucleophilic attack by the adjacent hydroxyl group after phosphazine intermediate formation. Ethoxy groups in this compound may hinder this pathway, favoring alternative reactions (e.g., intermolecular click chemistry) .
  • Click Chemistry: The ethoxy groups enhance solubility in nonpolar media, making this compound advantageous for reactions in organic solvents .

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